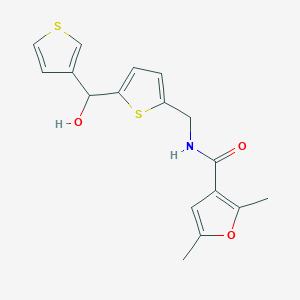

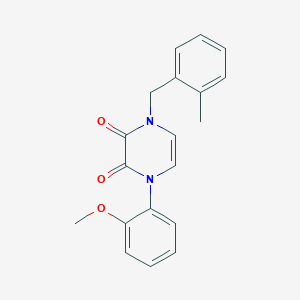

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide, also known as TAK-603, is a chemical compound that has gained interest in scientific research due to its potential biological applications. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods for thiophene derivatives include the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann synthesis, and the Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular formula of this compound is C19H19NO3S2 and it has a molecular weight of 373.49. The structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, thiopropamine, a thiophene-based analog, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, especially those involving thiophene and furan units, are widely studied for their diverse applications in materials science, pharmaceuticals, and organic synthesis. For example, the synthesis of heteroatom chains and their cyclization products have been explored for creating novel compounds with potential biological and chemical utility (Meslin & Quiniou, 1975). Furthermore, the development of thiophene derivatives as photostabilizers for materials like rigid poly(vinyl chloride) showcases the application of these compounds in enhancing the durability of polymers against UV radiation (Balakit et al., 2015).

Advancements in Medicinal Chemistry

Thiophene and furan derivatives also hold significance in medicinal chemistry, where their incorporation into molecules has led to the discovery of compounds with promising biological activities. Research into novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents exemplifies the potential of thiophene-based compounds in drug discovery (Abu‐Hashem et al., 2020). These studies demonstrate the versatility of thiophene-containing compounds in developing new pharmacological agents.

Functional Materials Development

On the materials science front, the functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) with dicarboxylate ligands containing methyl-substituted thieno[2,3-b]thiophene groups has been investigated for their sensing activities and magnetic properties (Wang et al., 2016). This research highlights the application of heterocyclic compounds in the development of advanced materials with potential uses in gas storage, sensing, and magnetic applications.

Mécanisme D'action

While the specific mechanism of action for N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is not mentioned in the search results, thiophene-based analogs like thiopropamine are known to act as norepinephrine-dopamine reuptake inhibitors and/or releasing agents .

Orientations Futures

Thiophene-based analogs continue to attract the attention of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of these compounds, including N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide.

Propriétés

IUPAC Name |

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c1-10-7-14(11(2)21-10)17(20)18-8-13-3-4-15(23-13)16(19)12-5-6-22-9-12/h3-7,9,16,19H,8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVDTZNGZSWADQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2821402.png)

![methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2821404.png)

![3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid](/img/structure/B2821405.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2821407.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)

![2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid](/img/structure/B2821414.png)

![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)

![[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol](/img/structure/B2821418.png)

![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)